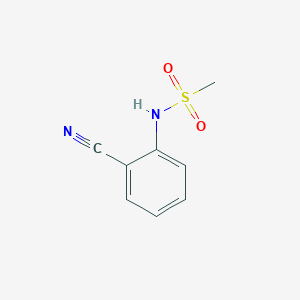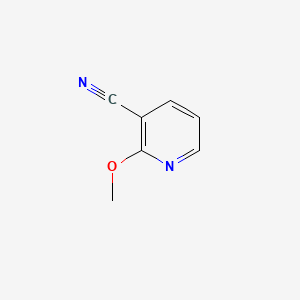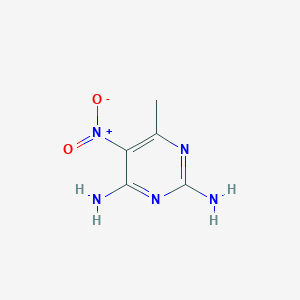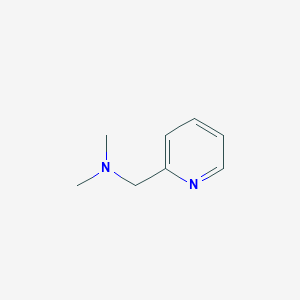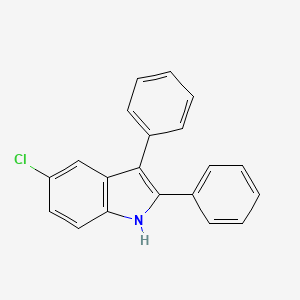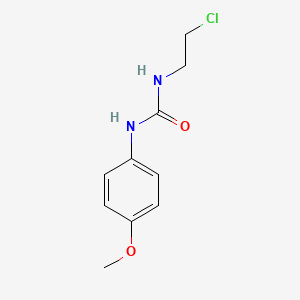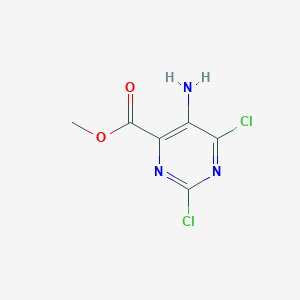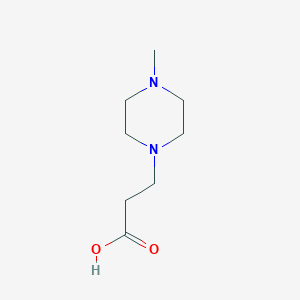
3-(4-Methylpiperazin-1-yl)propanoic acid
Übersicht
Beschreibung
3-(4-Methylpiperazin-1-yl)propanoic acid, also known as 3-MPPA, is an organic compound belonging to the class of piperazinones. It is composed of a carboxylic acid group, an ethyl group, and a methylpiperazin-1-yl group. 3-MPPA has been studied for its potential applications in various scientific fields, such as in the synthesis of pharmaceuticals, in the study of enzyme inhibition, and in the investigation of the structure and function of proteins.
Wissenschaftliche Forschungsanwendungen
Macrocyclic Peptides Synthesis
A novel dipeptide derivative of "3-(4-Methylpiperazin-1-yl)propanoic acid" was synthesized for use as a unit in cyclic peptides. This synthesis utilized a specific cyclic compound derived from this dipeptide, showcasing its utility in the preparation of new macrocyclic peptides with potential biological activities (Yamashita et al., 2009).
Anticancer Activity
The compound "4-Methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride" demonstrated significant in vivo and in vitro anticancer activity with low toxicity. Its metabolism in rat bile was extensively studied, revealing several metabolites, indicating its potential as a therapeutic agent (Jiang et al., 2007).
Anticonvulsant and Antinociceptive Activity
A focused library of piperazinamides was synthesized as potential hybrid anticonvulsants. These compounds, derivatives of "3-(4-Methylpiperazin-1-yl)propanoic acid," displayed broad spectra of anticonvulsant activity in preclinical models, highlighting their potential for further development into new antiepileptic drugs (Kamiński et al., 2016).
Imatinib Precursor Synthesis
A practical and efficient synthesis route for "4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid," a key precursor for the cancer therapy drug imatinib, was developed. This synthesis highlights the importance of this chemical compound in the preparation of clinically relevant therapeutics (Koroleva et al., 2012).
Neuroinflammation Imaging
A new potential PET agent for imaging the IRAK4 enzyme in neuroinflammation was synthesized, incorporating "3-(4-Methylpiperazin-1-yl)propanoic acid" derivative. This compound could aid in the diagnosis and understanding of neuroinflammatory diseases (Wang et al., 2018).
Eigenschaften
IUPAC Name |
3-(4-methylpiperazin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-9-4-6-10(7-5-9)3-2-8(11)12/h2-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHLMMUXJIDENZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362761 | |
| Record name | 3-(4-methylpiperazin-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylpiperazin-1-yl)propanoic acid | |
CAS RN |
55480-45-0 | |
| Record name | 3-(4-methylpiperazin-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 55480-45-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




